An In-depth Technical Guide to the Synthesis and Properties of Diphenyl Isophthalate
An In-depth Technical Guide to the Synthesis and Properties of Diphenyl Isophthalate
For Researchers, Scientists, and Drug Development Professionals
Diphenyl isophthalate (B1238265) (DPI), an aromatic ester, serves as a significant monomer in the synthesis of high-performance polymers. Its rigid structure imparts desirable thermal and mechanical properties to materials such as polyesters, polybenzimidazoles, and polybenzothiazoles. This guide provides a comprehensive overview of the synthesis, properties, and applications of diphenyl isophthalate, with detailed experimental protocols and data presented for clarity and reproducibility.
Properties of Diphenyl Isophthalate
Diphenyl isophthalate is a white crystalline solid at room temperature.[1][2] It is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but insoluble in water.[1][3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₄O₄ | [1][3][4][5] |
| Molecular Weight | 318.32 g/mol | [1][3][5] |
| CAS Number | 744-45-6 | [1][3][4] |
| Appearance | White to almost white powder or crystals | [1][3][6] |
| Melting Point | 136-138 °C (lit.) | [1][3][4] |
| Boiling Point | 275 °C at 10 mmHg | [1][3] |
| Density | 1.2 g/cm³ | [1][3] |
| Solubility | Soluble in ethanol and acetone; insoluble in water. | [1][3] |
| Flash Point | 223 °C | [1][3] |
| Vapor Pressure | 4.32 x 10⁻¹⁰ mmHg at 25°C | [1] |
| Refractive Index | 1.5400 (estimate) | [1][3] |
| Enthalpy of Formation (solid) | -476.1 kJ/mol | [7] |
Synthesis of Diphenyl Isophthalate
Several synthetic routes to diphenyl isophthalate have been developed, each with distinct advantages and disadvantages concerning reaction conditions, yield, and purity of the final product. The primary methods include transesterification, direct esterification from isophthalic acid, and acylation using isophthaloyl chloride.
| Synthesis Method | Reactants | Catalyst/Reagent | Key Conditions | Yield | Reference(s) |
| Transesterification | Dimethyl isophthalate, Phenol (B47542) | n-Butyl titanate | High temperature, reduced pressure distillation | - | [1] |
| Reaction with Diphenyl Carbonate | Isophthalic acid, Diphenyl carbonate | Stannous oxide (SnO) | 250-300 °C, 30 min to several hours, removal of phenol | High | [8][9][10] |
| Acylation with Isophthaloyl Chloride (Method 1) | Isophthaloyl chloride, Sodium salt of phenol | Dichloroethane (solvent) | 5-30 °C, 5-15 hours, stirring | 93.7% | [11] |
| Acylation with Isophthaloyl Chloride (Method 2) | Isophthaloyl chloride, Phenol | Dual catalyst system (e.g., phase-transfer catalyst like benzyltriethylammonium chloride) | 10-30 °C initially, then reflux for 2-6 hours in cyclohexane | >98% | [12] |
Experimental Protocols
The following are detailed experimental protocols for two common methods of diphenyl isophthalate synthesis.
This method involves the reaction of isophthaloyl chloride with the sodium salt of phenol in dichloroethane.[11]
Materials:
-
Isophthaloyl chloride (0.05 mol)
-
Sodium phenolate (B1203915) (0.13 mol)
-
Dichloroethane (100 ml)
-
Water
Procedure:
-
Dissolve 0.05 mol of isophthaloyl chloride in 100 ml of dichloroethane in a reaction vessel.
-
Add 0.13 mol of sodium phenolate to the solution.
-
Maintain the reaction temperature at 5 °C and stir the mixture for 12 hours.
-
After the reaction is complete, wash the reaction mixture with water and separate the organic layer.
-
Distill off the dichloroethane solvent.
-
Recrystallize the crude product to obtain the final diphenyl isophthalate.
Results:
-
Yield: 93.7%
-
Purity: 99%
This process describes the preparation of diphenyl isophthalate by reacting isophthalic acid with diphenyl carbonate using stannous oxide as a catalyst.[9][10]
Materials:
-
Isophthalic acid (0.18 mol, 30 g)
-
Diphenyl carbonate (1.08 mol, 232 g)
-
Stannous oxide (SnO) (0.5 mole percent based on isophthalic acid, 0.12 g)
-
Nitrogen gas
Procedure:
-
Charge a 500 ml flask equipped with a nitrogen inlet, mechanical stirrer, and distillation column with isophthalic acid, diphenyl carbonate, and stannous oxide.[10]
-
Heat the mixture to 280 °C under a nitrogen sparge for two hours.[10]
-
During the heating period, continuously remove the phenol formed in the reaction at atmospheric pressure.[10]
-
After the reaction, distill the mixture at 1 mm Hg pressure and 140 °C to remove excess diphenyl carbonate.[10]
-
Increase the temperature to 250 °C at 1 mm Hg pressure to distill and recover the diphenyl isophthalate.[10]
Applications
Diphenyl isophthalate is a versatile monomer primarily used in the production of high-performance polymers.[11][13] Its incorporation into polymer chains enhances thermal stability, mechanical strength, and chemical resistance.[13]
-
High-Performance Polyesters: It is used to increase the glass transition temperature (Tg) and improve the thermal stability of polyesters.[13]
-
Specialty Resins: Its structure is beneficial for creating durable resins for coatings, adhesives, and composite materials.[13]
-
Toughening Agent: It can be used as a toughening agent for polyamide engineering plastics.[1][11]
-
Plasticizer: In some formulations, it acts as a specialized plasticizer for nylon-based resins.[1][13]
-
Precursor for Heterocyclic Polymers: It is a key raw material for aromatic heterocyclic polymers like polybenzimidazole (PBI) and polybenzothiazole, which are known for their high-temperature resistance.[1][11]
Visualizations
Caption: General workflow for the synthesis of diphenyl isophthalate.
References
- 1. diphenyl isophthalate [chembk.com]
- 2. arichem.com [arichem.com]
- 3. Diphenyl isophthalate | 744-45-6 [chemicalbook.com]
- 4. accustandard.com [accustandard.com]
- 5. scbt.com [scbt.com]
- 6. Diphenyl isophthalate | C20H14O4 | CID 69779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diphenyl isophthalate [webbook.nist.gov]
- 8. WO1982000290A1 - Process for preparing diphenyl isophthalate and diphenyl terephthalate - Google Patents [patents.google.com]
- 9. EP0044509A1 - Process for preparing diphenyl isophthalate and diphenyl terephthalate - Google Patents [patents.google.com]
- 10. Process for preparing diphenyl isophthalate and diphenyl terephthalate - Patent 0044509 [data.epo.org]
- 11. CN102643199A - Synthesis method of diphenyl isophthalate - Google Patents [patents.google.com]
- 12. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
